Methyl 3-(3-chlorophenyl)-3-oxopropanoate is an organic compound classified under the category of oxo esters. It features a chlorinated phenyl group and is characterized by its unique structure, which contributes to its reactivity and potential applications in various fields, particularly medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 212.63 g/mol.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. Methyl 3-(3-chlorophenyl)-3-oxopropanoate falls under the classification of pharmaceutical intermediates and is also noted for its potential as a histone deacetylase inhibitor, which is significant in cancer research and treatment .
The synthesis of methyl 3-(3-chlorophenyl)-3-oxopropanoate typically involves the use of acylation reactions where a chlorophenyl group is introduced to a propanoate backbone. A common method includes the reaction of methyl acetoacetate with 3-chlorobenzaldehyde in the presence of an acid catalyst, leading to the formation of the desired ester.
The molecular structure of methyl 3-(3-chlorophenyl)-3-oxopropanoate can be represented as follows:
COC(=O)CC(=O)C1=CC=CC=C1Cl
DMVAIJCMWPNOKV-UHFFFAOYSA-N
The compound features a central propanoate group flanked by a carbonyl and a chlorophenyl moiety, contributing to its reactivity and interaction with biological targets .
Methyl 3-(3-chlorophenyl)-3-oxopropanoate participates in various chemical reactions due to its electrophilic carbonyl groups.
These reactions are pivotal in synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for methyl 3-(3-chlorophenyl)-3-oxopropanoate primarily involves its role as a histone deacetylase inhibitor.
This mechanism underscores its potential therapeutic applications in oncology .
These properties are crucial for handling and application in laboratory settings .
Methyl 3-(3-chlorophenyl)-3-oxopropanoate has several notable applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4